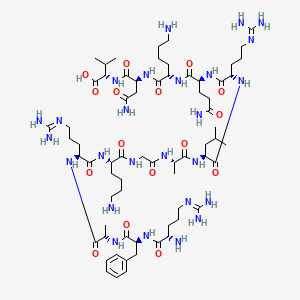

Protein kinase c(19-31)

Description

BenchChem offers high-quality Protein kinase c(19-31) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein kinase c(19-31) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H118N26O16 |

|---|---|

Molecular Weight |

1543.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |

InChI Key |

OLYXRRDLXDCSNP-XYICCSMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pseudosubstrate Peptide PKC (19-31): A Technical Guide to its Function and Application in Protein Kinase C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and inflammation.[1][2] The activity of PKC isozymes is tightly controlled, in part, by an autoinhibitory pseudosubstrate domain. This domain, which mimics a substrate peptide but is not phosphorylated, binds to the active site of the kinase, maintaining it in an inactive state.[1][3][4] The peptide PKC (19-31) is a synthetic fragment derived from the pseudosubstrate region of conventional PKCα (residues 19-31). This technical guide provides an in-depth exploration of the function of PKC (19-31), its mechanism of action, and its application as a tool in PKC-related research and drug discovery.

Core Function: Pseudosubstrate Inhibition

The primary function of PKC (19-31) is to act as a competitive inhibitor of Protein Kinase C. By mimicking the endogenous pseudosubstrate sequence, this peptide binds to the substrate-binding cavity of the PKC catalytic domain, thereby preventing the phosphorylation of genuine substrates. This inhibitory action makes PKC (19-31) a valuable tool for investigating the physiological roles of PKC in various cellular processes.

While PKC (19-31) is a potent inhibitor, it is important to note that pseudosubstrate-based peptides can exhibit a lack of specificity among different PKC isoforms. Furthermore, their affinity for PKC might be orders of magnitude lower than what is necessary for effective inhibition within a cellular context. Myristoylation of such peptides can significantly enhance their inhibitory activity.

Quantitative Inhibition Data

The inhibitory potency of PKC (19-31) has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 Value | Experimental Context | Reference |

| PKC (19-31) | Protein Kinase C (general) | 100 nM | In vitro kinase assay | |

| PKC (19-31) | Protein Kinase C (general) | ~10 µM | Inhibition of MARCKS phosphorylation in honeybee brain homogenates | |

| PKC (19-31) | Protein Kinase C (general) | 30 µM | Inhibition of insulin-stimulated hexose uptake in electroporated rat adipocytes | |

| PKC (19-31) | Protein Kinase C (general) | 600 µM | Inhibition of insulin-stimulated hexose uptake in intact rat adipocytes | |

| Pseudosubstrate peptides (α, γ, δ, ε) | Protein Kinase C (general) | 25 to 100 µM | In vitro PKC-specific enzyme assay |

Mechanism of Action: A Closer Look at Pseudosubstrate Inhibition

The activation of conventional and novel PKC isoforms is a multi-step process. In its inactive state, the pseudosubstrate domain occupies the active site. Upon cellular stimulation, second messengers like diacylglycerol (DAG) and Ca2+ recruit PKC to the cell membrane. This interaction induces a conformational change that releases the pseudosubstrate from the active site, allowing the kinase to phosphorylate its targets.

PKC (19-31) exploits this mechanism by directly competing with substrates for binding to the freed active site. The efficiency of this competition is concentration-dependent.

Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay Using PKC (19-31)

This protocol provides a general framework for assessing the inhibitory effect of PKC (19-31) on the activity of a specific PKC isoform.

Materials:

-

Purified, constitutively active PKC isoform

-

PKC (19-31) peptide

-

Specific substrate peptide for the PKC isoform (e.g., [Ser25]PKC (19-31) or other known substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for non-constitutively active PKC)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing the kinase reaction buffer, the specific PKC isoform, and its substrate peptide. If using a non-constitutively active PKC, include PS/DAG vesicles.

-

Aliquot the master mix: Distribute the master mix into microcentrifuge tubes.

-

Add inhibitor: Add varying concentrations of PKC (19-31) to the experimental tubes. For the control (uninhibited) reaction, add the same volume of vehicle (the solvent used to dissolve PKC (19-31)).

-

Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.

-

Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash: Wash the P81 papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Analyze data: Calculate the percentage of inhibition for each concentration of PKC (19-31) relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Protein Kinase C Activity Assay Using [Ser25]PKC (19-31) as a Substrate

A variant of PKC (19-31), where the alanine at position 25 is replaced with a serine ([Ser25]PKC (19-31)), serves as an excellent substrate for measuring PKC activity.

Materials:

-

Source of PKC (e.g., purified enzyme, cell lysate)

-

[Ser25]PKC (19-31) peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

PS/DAG vesicles (if required)

-

Stop solution

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the PKC source, and [Ser25]PKC (19-31). If necessary, include activators like PS/DAG vesicles.

-

Initiate the reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubate: Incubate at 30°C for a defined period.

-

Stop and wash: Terminate the reaction and wash the P81 papers as described in the inhibition assay protocol.

-

Quantify: Measure the incorporated radioactivity to determine the kinase activity.

Applications in Research and Drug Development

The inhibitory peptide PKC (19-31) is a versatile tool with numerous applications:

-

Elucidating Signaling Pathways: By inhibiting PKC activity, researchers can investigate the role of this kinase in specific cellular signaling cascades. For example, it has been used to demonstrate the involvement of PKC in insulin action in adipocytes.

-

Validating Drug Targets: In drug discovery, PKC (19-31) can be used as a positive control for PKC inhibition to validate the therapeutic potential of targeting a particular PKC isoform in a disease model.

-

Screening for Novel Inhibitors: While not a drug candidate itself, PKC (19-31) can be used in the development and validation of high-throughput screening assays designed to identify novel small-molecule inhibitors of PKC.

-

Studying Ion Channel Regulation: The peptide has been instrumental in studying the PKC-mediated regulation of ion channels, such as ATP-sensitive potassium channels.

Conclusion

The Protein Kinase C (19-31) peptide is a powerful and widely used tool for the specific inhibition of PKC activity in vitro. Its function as a pseudosubstrate mimic allows for the targeted investigation of PKC-dependent signaling pathways. While considerations regarding isoform specificity and cellular permeability are important, this peptide, along with its substrate variant [Ser25]PKC (19-31), remains an indispensable reagent for researchers, scientists, and drug development professionals working to unravel the complexities of Protein Kinase C signaling.

References

An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (PKC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The complexity of the PKC family, which comprises multiple isoforms with distinct activation requirements and substrate specificities, underscores its significance as a therapeutic target in various diseases, including cancer and neurological disorders.[2][4] This guide provides a comprehensive overview of the core mechanism of action of PKC, detailing its structure, activation, regulation, and the experimental methodologies used to investigate its function.

I. Structural Organization and Isoform Classification

The PKC family consists of at least ten isoforms in humans, which are broadly categorized into three subfamilies based on their structural domains and cofactor requirements for activation. All PKC isoforms share a fundamental structure composed of an N-terminal regulatory domain and a C-terminal catalytic domain connected by a hinge region.

A key feature of the regulatory domain is the pseudosubstrate sequence, which maintains the enzyme in an inactive state by binding to the catalytic site. Differences in the regulatory domains, specifically the C1 and C2 domains, dictate the distinct activation mechanisms of each subfamily.

Table 1: Classification and Cofactor Requirements of PKC Isoforms

| Subfamily | Isoforms | C1 Domain (DAG/Phorbol Ester Binding) | C2 Domain (Ca2+ Binding) | Cofactor Requirement for Activation |

| Conventional (cPKC) | α, βI, βII, γ | Tandem (C1A, C1B) - Functional | Functional | Ca2+, Diacylglycerol (DAG), and Phospholipid |

| Novel (nPKC) | δ, ε, η, θ | Tandem (C1A, C1B) - Functional | Novel - Non-functional Ca2+ sensor | Diacylglycerol (DAG) and Phospholipid |

| Atypical (aPKC) | ζ, ι/λ | Atypical - Non-functional | Absent | Phospholipid (independent of Ca2+ and DAG) |

Data sourced from multiple references.

II. The Core Mechanism of Activation

The activation of conventional and novel PKC isoforms is a multi-step process initiated by upstream signaling events that lead to the generation of second messengers at the plasma membrane. This process can be broadly divided into priming phosphorylations and allosteric activation by cofactors.

A. Priming Phosphorylation

Before a PKC enzyme can become catalytically active, it must undergo a series of ordered phosphorylation events. These "priming" phosphorylations are crucial for the maturation and catalytic competence of the kinase.

-

Activation Loop Phosphorylation: Phosphoinositide-dependent kinase 1 (PDK1) phosphorylates a threonine residue in the activation loop of PKC.

-

Autophosphorylation: This initial phosphorylation triggers two subsequent autophosphorylation events at the C-terminus, specifically at the turn motif and the hydrophobic motif.

These phosphorylations induce conformational changes that render the enzyme catalytically competent and stable.

B. Allosteric Activation by Second Messengers

The primed, mature PKC resides in the cytosol in an inactive conformation, maintained by the interaction of the pseudosubstrate with the catalytic site. Activation occurs upon the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium concentration ([Ca2+]i), typically initiated by the activation of Phospholipase C (PLC).

-

PLC Activation and Second Messenger Production: Agonist binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.

-

Calcium Mobilization (for cPKCs): IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

-

Translocation to the Membrane:

-

For cPKCs , the increase in cytosolic [Ca2+]i promotes the binding of the C2 domain to anionic phospholipids in the plasma membrane. This initial membrane tethering is a critical step.

-

For both cPKCs and nPKCs , the C1 domain then binds to DAG within the membrane. This dual engagement with the membrane is a hallmark of cPKC activation.

-

-

Conformational Change and Activation: The binding of these cofactors to the regulatory domain induces a conformational change that displaces the pseudosubstrate from the catalytic cleft, thereby activating the kinase. The activated PKC is then able to phosphorylate its target substrates.

The activation of PKC is a dynamic process, and the enzyme remains active as long as the second messenger signals persist. Termination of the signal leads to the re-association of the pseudosubstrate and inactivation of the enzyme.

III. Signaling Pathways and Downstream Effects

Activated PKC isoforms phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and function. This phosphorylation cascade is central to numerous cellular processes, including:

-

Gene Expression and Cell Proliferation: PKC can influence transcription factors and other signaling molecules that control cell cycle progression.

-

Inflammation and Immune Response: PKC isoforms, particularly PKCθ, play a crucial role in T-cell activation and the inflammatory cascade.

-

Neurotransmission and Memory: In the nervous system, PKC is implicated in regulating neurotransmitter release and synaptic plasticity.

The specific downstream effects are highly dependent on the PKC isoform involved, its subcellular localization, and the availability of its specific substrates.

Caption: Canonical PKC signaling pathway.

IV. Quantitative Data

A. Inhibitor Specificity

A wide range of small molecule inhibitors have been developed to target PKC. Their potency, often expressed as the half-maximal inhibitory concentration (IC50), varies across the different isoforms.

Table 2: IC50 Values of Common PKC Inhibitors for Different Isoforms (in nM)

| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ |

| Staurosporine | 2.7 | 1.7 | 2.6 | 3.1 | 5.6 | 18.2 | 81 |

| Sotrastaurin (AEB071) | 0.22 | 0.64 | 0.97 | 1.2 | 1.6 | 2.1 | 3100 |

| Gö 6976 | 2.3 | 6.2 | - | 7.9 | 1000 | 2000 | 3000 |

| Enzastaurin (LY317615) | 39 | 6 | 6 | 83 | - | 110 | - |

| Bisindolylmaleimide I | 10 | 12 | 13 | 14 | 20 | 28 | 137 |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.

B. Kinetic Parameters

The efficiency of substrate phosphorylation by PKC isoforms can be characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are dependent on the specific substrate.

Table 3: Kinetic Parameters of PKC Isoforms for Specific Peptide Substrates

| PKC Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| PKCα | Myelin Basic Protein (4-14) | 25 | High |

| PKCβI | Optimal Peptide | 7.8 | 1200 |

| PKCδ | Optimal Peptide | 10.2 | 850 |

| PKCζ | Optimal Peptide | 15.6 | 350 |

Note: "Optimal Peptide" refers to synthetic peptides designed for maximal phosphorylation by the specific isoform. Data compiled from multiple sources.

V. Experimental Protocols

Investigating the mechanism of PKC action requires a variety of specialized biochemical and cell-based assays.

A. In Vitro Kinase Activity Assay (Radiolabeled)

This assay directly measures the catalytic activity of PKC by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the PKC enzyme (purified or immunoprecipitated), a specific peptide or protein substrate (e.g., myelin basic protein), lipids (phosphatidylserine and DAG), and Ca2+ (for cPKCs).

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to the mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

-

Separation and Quantification:

-

If using SDS-PAGE, separate the proteins by gel electrophoresis, expose the gel to a phosphor screen or X-ray film, and quantify the incorporated radioactivity in the substrate band.

-

If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity bound to the paper using a scintillation counter.

-

References

- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

Protein Kinase C (19-31): A Pseudosubstrate Inhibitor at the Core of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis and inflammatory responses.[1][2][3] The activity of PKC is tightly regulated, and one of its key endogenous control mechanisms involves an autoinhibitory pseudosubstrate domain.[1][4] This domain, which mimics a substrate but lacks a phosphorylatable serine or threonine residue, binds to the active site of the kinase, maintaining it in an inactive state. The peptide fragment corresponding to the pseudosubstrate sequence of PKCα, specifically residues 19-31, serves as a potent and specific inhibitor of PKC activity. This technical guide provides a comprehensive overview of PKC (19-31) as a pseudosubstrate inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and its role within the broader context of PKC signaling.

The Mechanism of Pseudosubstrate Inhibition

All PKC isoforms possess a regulatory domain at their N-terminus which contains a pseudosubstrate sequence. This sequence binds to the substrate-binding cavity within the catalytic domain, effectively blocking the access of true substrates and maintaining the enzyme in a quiescent state. The activation of conventional and novel PKC isoforms by second messengers like diacylglycerol (DAG) and Ca²⁺ induces a conformational change that displaces the pseudosubstrate from the active site, thereby activating the kinase.

The peptide PKC (19-31) is derived from the pseudosubstrate region of PKCα and acts as a competitive inhibitor by mimicking this natural autoinhibitory mechanism. It directly competes with protein and peptide substrates for binding to the catalytic site of PKC.

Quantitative Inhibition Data

The inhibitory potency of PKC (19-31) and related pseudosubstrate peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary depending on the specific PKC isoform and the assay conditions.

| Inhibitor/Pseudosubstrate | PKC Isoform(s) | IC50 / Ki | Reference(s) |

| PKC (19-31) | Mixed PKC isoforms | IC50 ≈ 100 nM | |

| PKC (19-31) | Mixed PKC isoforms | IC50 = 31 µM (retro-inverso analog) | |

| [D-Ser25]PKC(19-31) | Mixed PKC isoforms | IC50 = 5 µM, Ki = 2 µM (retro-inverso analog) | |

| PKCζ Pseudosubstrate | PKCι / PKCζ | Ki ≈ 1.43 µM / 1.7 µM | |

| Enzastaurin (PKCβ selective) | PKCβ | IC50 = 6 nM | |

| Sotrastaurin | PKCα, PKCβ | IC50 = 0.95 nM, 0.64 nM |

Pseudosubstrate Sequences of PKC Isoforms

The pseudosubstrate sequences of different PKC isoforms share a common motif of basic residues surrounding a non-phosphorylatable amino acid (often Alanine or Glycine) at the phospho-acceptor position.

| PKC Isoform | Pseudosubstrate Sequence (Residues) |

| PKCα | ¹⁹RFARKGALRQKNV³¹ |

| PKCβI | ¹⁹RFARKGALRQKNV³¹ |

| PKCβII | ¹⁹RFARKGALRQKNV³¹ |

| PKCγ | ¹⁹RFARKGALRQKNV³¹ |

| PKCδ | ¹⁹SIYRRGARRWRKL³¹ |

| PKCε | ¹⁴HDAPIGYD¹⁹ |

| PKCθ | ¹¹⁰RFARKGALRQKNV¹²² |

| PKCζ | ¹¹³SIYRRGARRWRKL¹²⁵ |

Signaling Pathways Involving PKC

PKC isoforms are central nodes in signal transduction cascades initiated by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺, and together with DAG, these messengers recruit conventional and novel PKCs to the plasma membrane, leading to their activation.

Experimental Protocols

The study of PKC inhibition by pseudosubstrate peptides relies on robust and reproducible kinase activity assays. Both radioactive and non-radioactive methods are available.

Non-Radioactive ELISA-Based PKC Activity Assay

This method offers a safe and high-throughput alternative to traditional radioactive assays.

Principle: A specific peptide substrate for PKC is pre-coated onto a microtiter plate. The kinase reaction is initiated in the wells, and the extent of phosphorylation is detected using a phospho-specific antibody conjugated to a detection enzyme (e.g., Horseradish Peroxidase, HRP). The signal is then developed with a chromogenic substrate and measured spectrophotometrically.

Detailed Methodology:

-

Plate Preparation: A microtiter plate pre-coated with a PKC-specific substrate peptide is washed with a suitable wash buffer.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the PKC enzyme, assay dilution buffer, and the pseudosubstrate inhibitor (PKC 19-31) at various concentrations. A control without the inhibitor should be included.

-

Add the reaction mixture to the wells of the microtiter plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by washing the wells to remove ATP and the kinase.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate at room temperature.

-

Wash the plate and add an HRP-conjugated secondary antibody. Incubate at room temperature.

-

Wash the plate thoroughly and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of PKC (19-31).

References

discovery and history of protein kinase c (19-31)

A Comprehensive Technical Guide to the Discovery and History of Protein Kinase C (PKC)

This guide provides an in-depth exploration of the seminal discoveries and historical development of the Protein Kinase C (PKC) family of enzymes, tailored for researchers, scientists, and drug development professionals. It covers the initial identification, the elucidation of its complex activation mechanisms, and the subsequent discovery of its diverse isozymes.

In 1977, Yasutomi Nishizuka and his colleagues at Kobe University, Japan, reported the discovery of a novel protein kinase from bovine cerebellum.[1][2] This enzyme was initially found as a proenzyme that could be activated by limited proteolysis with a calcium-dependent protease.[1][3] The active kinase was shown to phosphorylate histone and protamine, and notably, its activity was independent of cyclic nucleotides (cAMP and cGMP), distinguishing it from the well-known protein kinase A (PKA).[1] Nishizuka named this new enzyme "Protein Kinase C".

Unraveling the Activation Mechanism: A Paradigm Shift in Signal Transduction

Subsequent research from Nishizuka's laboratory unveiled a novel and complex mechanism of activation for PKC, fundamentally changing the understanding of signal transduction across the cell membrane.

The Role of Calcium and Phospholipids

Initially, it was discovered that the unproteolyzed form of PKC could be activated by the presence of a membrane-associated factor and low concentrations of calcium (Ca²⁺). This finding was a crucial step in understanding that PKC's activity was linked to cellular membranes.

The Breakthrough Discovery of Diacylglycerol (DAG) as a Second Messenger

In 1980, Nishizuka's group identified the membrane-associated factor as diacylglycerol (DAG). This was a landmark discovery, establishing DAG as a novel second messenger. It linked PKC activation directly to the receptor-stimulated hydrolysis of inositol phospholipids, a pathway that was known to be activated by various extracellular signals.

The Link to Tumor-Promoting Phorbol Esters

A significant breakthrough came in 1982 when Nishizuka and his collaborators demonstrated that tumor-promoting phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), could directly activate PKC by substituting for DAG. This discovery provided a molecular target for these potent tumor promoters and implicated PKC in the regulation of cell proliferation and cancer. The structural similarity between phorbol esters and DAG allows them to bind to the same site on PKC, the C1 domain, and mimic its activating effect.

The Expanding Family of PKC Isozymes

Initial purification efforts suggested the existence of more than one form of PKC. Subsequent molecular cloning and biochemical studies revealed that PKC is not a single entity but a large family of related isozymes with distinct structures, cofactor requirements, and cellular functions.

The PKC family is broadly classified into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): These isozymes (α, βI, βII, and γ) are the "classical" forms that require Ca²⁺, DAG, and phospholipids for their activation.

-

Novel PKCs (nPKCs): This group (δ, ε, η, and θ) requires DAG for activation but is independent of Ca²⁺.

-

Atypical PKCs (aPKCs): These isozymes (ζ and ι/λ) are independent of both Ca²⁺ and DAG for their activation.

The discovery of the βI and βII isozymes as products of alternative splicing of a single gene further highlighted the complexity of the PKC family. The atypical PKCs were later identified by Ono and Nishizuka, expanding the family to include members with distinct regulatory mechanisms.

Data Presentation

Table 1: Quantitative Data on PKC Activation and Binding

| Parameter | Value | Isozyme(s) | Condition | Reference(s) |

| Phorbol Ester Binding (Kd) | ||||

| [³H]PDBu | 1.6 - 18 nM | α, β1, β2, γ, δ, ε | With Ca²⁺ | |

| Phorbol Ester Activation (EC₅₀) | ||||

| PMA | 11.7 nM | TRPV4-transfected HEK293 cells | Ca²⁺ influx | |

| Calcium Requirement (Half-maximal activation) | ||||

| Ca²⁺ | 10 µM | Endogenous PKC in cardiac sarcolemma | Phosphorylation of 15-kDa protein |

Experimental Protocols

Protocol 1: Purification of Protein Kinase C from Rat Brain (circa 1986)

This protocol is a generalized representation based on methods described in the early literature.

1. Homogenization and Cytosol Preparation:

-

Homogenize fresh rat brains in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 2 mM EGTA, and protease inhibitors.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes to obtain the supernatant (cytosolic fraction).

2. DEAE-Cellulose Chromatography:

-

Apply the cytosolic fraction to a DEAE-cellulose column equilibrated with the homogenization buffer.

-

Wash the column extensively with the same buffer.

-

Elute the PKC activity with a linear gradient of NaCl (e.g., 0-0.3 M) in the equilibration buffer.

3. Hydroxyapatite Chromatography:

-

Pool the active fractions from the DEAE-cellulose column and apply them to a hydroxyapatite column.

-

This step is crucial for separating the different PKC isozymes (Types I, II, and III, corresponding to γ, β, and α, respectively).

-

Elute the isozymes with a linear gradient of potassium phosphate (pH 7.5).

4. Further Purification (Optional):

-

Further purification can be achieved using affinity chromatography (e.g., using a substrate analog or a dye-ligand matrix) or gel filtration chromatography.

Protocol 2: In Vitro Protein Kinase C Activity Assay (circa 1982)

This assay measures the transfer of the γ-phosphate from ATP to a substrate protein.

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Buffer: 20 mM Tris-HCl (pH 7.5)

-

Cofactors: 10 mM MgCl₂, 0.5 mM CaCl₂

-

Lipids: Phosphatidylserine (e.g., 20 µg/ml) and Diacylglycerol (e.g., 0.8 µg/ml) or a phorbol ester (e.g., 50 ng/ml TPA).

-

Substrate: Histone H1 (e.g., 200 µg/ml)

-

[γ-³²P]ATP: (e.g., 10 µM, with a specific activity of ~400 cpm/pmol)

-

2. Kinase Reaction:

-

Add the purified or partially purified PKC enzyme preparation to the reaction mixture to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 3-10 minutes).

3. Termination and Analysis:

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Filter the precipitate onto a filter paper (e.g., Whatman GF/C).

-

Wash the filter extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

Protocol 3: Identification of PKC Substrates (Early Approaches)

1. In Vitro Phosphorylation:

-

Incubate a purified protein or a cellular extract with purified PKC and [γ-³²P]ATP under activating conditions.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the phosphorylated proteins by autoradiography.

2. Phosphoamino Acid Analysis:

-

Excise the radiolabeled protein band from the gel.

-

Hydrolyze the protein to its constituent amino acids using strong acid (e.g., 6 N HCl).

-

Separate the amino acids by two-dimensional thin-layer electrophoresis or chromatography.

-

Identify the phosphorylated amino acids (phosphoserine, phosphothreonine, or phosphotyrosine) by autoradiography and comparison to known standards.

3. Consensus Sequence Analysis:

-

As more substrates were identified, a consensus phosphorylation site motif for PKC emerged: the presence of basic amino acids (like arginine and lysine) near the phosphorylated serine or threonine residue.

-

This motif was used to predict potential phosphorylation sites in other proteins.

Mandatory Visualization

Caption: The canonical Protein Kinase C signaling pathway.

Caption: A typical experimental workflow for the purification of PKC isozymes.

References

The Dichotomous Role of Protein Kinase C (19-31) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. The complexity of the PKC signaling network, with its multiple isoforms and diverse downstream targets, necessitates the development of specific tools to dissect its function. Among these tools, peptide modulators derived from PKC itself have proven invaluable. This technical guide provides an in-depth exploration of a specific peptide fragment, Protein Kinase C (19-31), and its multifaceted roles in cellular signaling. This peptide, corresponding to the pseudosubstrate region of PKCα, can act as both a potent inhibitor and, in a modified form, a specific substrate, offering a unique window into the regulation and activity of the PKC family. Furthermore, we will distinguish this peptide from the related "pseudo-RACK1" peptide, which modulates PKC function through a different mechanism involving protein-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PKC (19-31) as a research tool and its implications for therapeutic development.

The Pseudosubstrate as an Inhibitory Moiety

The native PKC (19-31) peptide, with the sequence Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val, acts as a competitive inhibitor of PKC.[1] It mimics the substrate binding site of the kinase, thereby occupying the active site and preventing the phosphorylation of genuine substrates.[1] This inhibitory action has been harnessed to probe the involvement of PKC in a multitude of cellular processes.

Quantitative Inhibition Data

The inhibitory potency of PKC (19-31) has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) varies depending on the specific PKC isoform, the substrate used, and the assay conditions. Below is a summary of reported IC50 values and effective inhibitory concentrations.

| Target/System | Inhibitory Concentration / IC50 | Reference |

| Insulin-stimulated hexose uptake (electroporated adipocytes) | 30 µM (IC50) | [2] |

| Insulin-stimulated hexose uptake (intact adipocytes) | 600 µM (IC50) | [2] |

| PKC (general) | 0.18 µM (IC50 for PKC (19-36)) | [3] |

| Cortisol inhibition of Ca2+ channel current | 2 µM (effective concentration) | |

| PKC-mediated phosphorylation (in vitro) | 500 nM (effective concentration) | |

| PKC effect on KATP channels (inside-out patch) | 5 µM (effective concentration) |

A structure-function analysis of the PKC (19-31) pseudosubstrate peptide revealed the critical role of basic residues in its inhibitory potency. Alanine substitution of key arginine residues significantly increased the IC50, highlighting the importance of electrostatic interactions in binding to the PKC active site.

| Peptide Variant (Alanine Substitution) | IC50 (µM) | Fold Increase in IC50 | Reference |

| [Ala19]PKC(19-31) | 5-fold increase from baseline | 5 | |

| [Ala22]PKC(19-31) | 81 ± 9 | 600 | |

| [Ala23]PKC(19-31) | 11-fold increase from baseline | 11 | |

| [Ala27]PKC(19-31) | 24-fold increase from baseline | 24 |

From Inhibitor to Substrate: The [Ser25]PKC (19-31) Variant

A single amino acid substitution within the PKC (19-31) peptide dramatically alters its function. By replacing the alanine at position 25 with a serine, the peptide is converted from a pseudosubstrate inhibitor to a specific substrate for PKC, commonly referred to as [Ser25]PKC (19-31). This modified peptide is widely used in in vitro kinase assays to quantify the activity of various PKC isoforms.

Quantitative Data from Kinase Assays

The use of [Ser25]PKC (19-31) as a substrate allows for the quantitative measurement of PKC activity under various conditions.

| Parameter | Value | Experimental System | Reference |

| Substrate Concentration | 10-100 µM | In vitro kinase assay | |

| ATP Concentration | 40 µM | In vitro PKC activity measurement | |

| Peptide Substrate Concentration | 50 µM | In vitro PKC activity measurement | |

| [Ser25]PKC (19-31) Concentration | 5.5 µM | In vitro kinase assay for shear stress study |

The Pseudo-RACK1 Peptide: A Modulator of PKC Anchoring

Distinct from the pseudosubstrate-derived peptides, the "pseudo-RACK1" peptide modulates PKC activity through a different mechanism involving protein-protein interactions. This peptide is derived from a region in PKC that shows homology to its anchoring protein, Receptor for Activated C-Kinase 1 (RACK1). The pseudo-RACK1 peptide can activate PKC, suggesting an autoregulatory role where this internal sequence in the inactive enzyme prevents its interaction with RACK1.

Signaling Pathways and Experimental Workflows

The multifaceted roles of PKC (19-31) and related peptides can be visualized through signaling pathways and experimental workflows.

References

A Technical Guide to the Structural Analysis of the Protein Kinase C (19-31) Peptide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. The activity of many PKC isozymes is tightly controlled by an autoinhibitory mechanism. In its inactive state, a pseudosubstrate sequence, located in the regulatory domain, binds to the substrate-binding cavity of the kinase domain, preventing substrate phosphorylation[1][2][3].

The PKC (19-31) peptide is a synthetic oligopeptide corresponding to residues 19-31 of the pseudosubstrate region of PKCα[4][5]. Its sequence is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val . This peptide acts as a potent and specific competitive inhibitor by mimicking the endogenous pseudosubstrate. It serves as an invaluable tool for studying PKC function, validating its role in signaling pathways, and as a scaffold for designing novel therapeutic inhibitors. This guide provides a technical overview of its mechanism, structural analysis, and the experimental protocols used for its characterization.

Mechanism of Inhibition

The inhibitory action of the PKC (19-31) peptide is based on competitive substrate inhibition. The peptide occupies the substrate-binding site within the catalytic domain of PKC, thereby preventing the binding and phosphorylation of native protein substrates. The process is as follows:

-

Inactive PKC: The endogenous pseudosubstrate domain is lodged in the active site, ensuring the kinase remains inactive.

-

PKC Activation: Upstream signals generate second messengers (e.g., Ca²⁺, diacylglycerol), which bind to the regulatory domains of PKC. This induces a conformational change, causing the release of the pseudosubstrate from the active site.

-

Substrate Phosphorylation: The now-accessible active site is free to bind and phosphorylate target substrates.

-

Competitive Inhibition: The exogenous PKC (19-31) peptide, due to its sequence similarity to the pseudosubstrate, directly competes with protein substrates for binding to the activated kinase's active site, thus inhibiting downstream signaling.

Structural Analysis

The structural characterization of PKC (19-31) is crucial for understanding its inhibitory potency and for rational drug design. Due to its small size and inherent flexibility, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary methods for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution, including their three-dimensional structure and dynamics.

-

Conformational State: In its free state in aqueous solution, short peptides like PKC (19-31) are expected to exist as an ensemble of conformations, lacking a persistent, well-defined secondary or tertiary structure.

-

Bound Conformation: When bound to the PKC catalytic domain, the peptide is expected to adopt a more rigid and defined conformation. 2D and 3D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine inter-proton distances in the bound state. These distance restraints are then used to calculate a model of the peptide's bioactive conformation.

-

Interaction Mapping: Chemical shift perturbation mapping can identify the specific amino acid residues of the peptide that are most intimately involved in the interaction with the kinase domain.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides.

-

Secondary Structure Estimation: The CD spectrum of PKC (19-31) in a standard buffer would likely show a minimum near 200 nm, characteristic of a random coil.

-

Conformational Changes: Changes in the CD spectrum upon addition of the PKC catalytic domain or in the presence of membrane-mimicking environments (like micelles or liposomes) can indicate an induced folding of the peptide into a more ordered structure (e.g., an α-helix or β-turn) upon binding.

Quantitative Data: Inhibitory Potency

The inhibitory potency of PKC (19-31) and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). Structure-function studies, often using alanine scanning mutagenesis, have revealed key residues for inhibitory activity.

| Peptide Sequence (Residues 19-31) | Modification | PKC Isozyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| R F A R K G A L R Q K N V | Wild-Type | Mixed | 0.75 | 0.27 | |

| A F A R K G A L R Q K N V | Arg-19 -> Ala | Mixed | ~0.7 | - | |

| R F A A K G A L R Q K N V | Arg-22 -> Ala | Mixed | 81 | - | |

| R F A R A G A L R Q K N V | Lys-23 -> Ala | Mixed | ~1.5 | - | |

| R F A R K G A L A Q K N V | Arg-27 -> Ala | Mixed | ~3.4 | - |

Data highlights the critical role of the basic residue at position 22 (Arg-22) for potent inhibition, as its substitution with alanine results in a ~600-fold increase in the IC₅₀ value.

Experimental Protocols

Workflow for Peptide Analysis

The overall process for characterizing the PKC (19-31) peptide involves synthesis, purification, and subsequent structural and functional analysis.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing the PKC (19-31) peptide.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first C-terminal amino acid (Fmoc-Val-OH) using a coupling agent like HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF for 2 hours.

-

-

Chain Elongation Cycle: Repeat the following steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus):

-

Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Washing: Wash thoroughly with DMF to remove piperidine and byproducts.

-

Coupling: Activate and couple the next Fmoc-protected amino acid using HBTU/HOBt/DIPEA. Monitor reaction completion with a ninhydrin test.

-

-

Final Deprotection: After the final amino acid (Arg) is coupled, perform a final Fmoc deprotection step.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Peptide Purification (RP-HPLC)

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).

-

Chromatography:

-

Column: Use a semi-preparative C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 5-10 mL/min.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.

PKC Kinase Inhibition Assay

This protocol is a representative method for determining the IC₅₀ value of the PKC (19-31) peptide.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

-

Cofactor Addition: Add lipid cofactors (e.g., phosphatidylserine and diacylglycerol) by sonication to form micelles.

-

Enzyme and Inhibitor:

-

Add a known amount of purified, active PKC enzyme.

-

Add varying concentrations of the PKC (19-31) inhibitor peptide (e.g., from 1 nM to 100 µM). Include a control with no inhibitor.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiate Reaction: Start the phosphorylation reaction by adding a substrate peptide (e.g., [Ser²⁵]PKC(19-31), a phosphorylatable version of the inhibitor) and [γ-³²P]ATP.

-

Incubation: Incubate the reaction for 15-20 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in 75 mM phosphoric acid.

-

Washing: Wash the papers several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Promiscuous Nature of PKC (19-31): A Technical Guide to its Interaction with PKC Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The diverse functions of the PKC family are carried out by distinct isoforms, broadly classified into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[4] The development of isoform-specific inhibitors is a key objective in drug discovery to selectively modulate PKC signaling in various disease states.[2]

This technical guide provides an in-depth analysis of the interaction between the protein kinase C (19-31) peptide and various PKC isoforms. Derived from the pseudosubstrate regulatory domain of PKCα, this peptide has been widely utilized as a tool to probe PKC function. However, emerging evidence reveals a more complex and promiscuous interaction profile than previously understood, with significant implications for its use as a selective inhibitor. This guide will summarize the quantitative interaction data, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of PKC (19-31) and Related Pseudosubstrate Peptide Interactions with PKC Isoforms

The PKC (19-31) peptide and the related ζ-inhibitory peptide (ZIP), derived from the pseudosubstrate domain of PKCζ, were initially believed to be selective inhibitors for their parent isoforms. However, extensive research has demonstrated their broad-spectrum activity across the PKC family. The following tables summarize the available quantitative data for the interaction of these pseudosubstrate peptides with various PKC isoforms.

| Peptide | Target Isoform(s) | IC50 | Assay Conditions | Reference |

| PKC (19-31) | General PKC | 100 nM | Not specified | |

| General PKC | 147 nM | Not specified | ||

| General PKC | 180 nM | Not specified | ||

| PKCα and PKCβ | Not specified (selective inhibition) | Whole-cell patch clamp in arterial smooth muscle cells | ||

| myr-ZIP | PKMζ | 0.27 µM | In vitro kinase assay | |

| Scrambled myr-ZIP | 1.29 µM | In vitro kinase assay | ||

| CRT0066854 | PKCι (full-length) | 132 nM | Not specified | |

| PKCζ (full-length) | 639 nM | Not specified | ||

| Ro 32-0432 | PKCα | 9.3 nM | Not specified | |

| PKCβI | 28 nM | Not specified | ||

| PKCβII | 30 nM | Not specified | ||

| PKCγ | 36.5 nM | Not specified | ||

| PKCε | 108.3 nM | Not specified | ||

| Calphostin C | General PKC | 0.05 µM | Not specified | |

| Staurosporine | General PKC | 2.7 nM | Not specified | |

| UCN-01 | General PKC | 4.1 nM | Not specified |

Note: The inhibitory concentrations are highly dependent on assay conditions, including substrate and kinase concentrations. The promiscuity of peptides like ZIP suggests that their effects in cellular and in vivo studies may not be solely attributable to the inhibition of their intended atypical PKC target.

Experimental Protocols

The characterization of PKC (19-31) and its interaction with PKC isoforms involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Peptide Synthesis

Synthetic peptides corresponding to the pseudosubstrate region of PKC isoforms are crucial for these studies.

Methodology:

-

Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Myristoylation: For cell-permeable versions, a myristoyl group is added to the N-terminus of the peptide during synthesis.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the peptides are confirmed by mass spectrometry and analytical HPLC.

Protein Expression and Purification

Recombinant PKC isoforms are required for in vitro binding and activity assays.

Methodology:

-

Cloning: The cDNA for the desired PKC isoform is cloned into an expression vector (e.g., baculovirus or bacterial expression systems).

-

Expression: The expression vector is introduced into a suitable host (e.g., Sf9 insect cells for baculovirus or E. coli for bacterial systems).

-

Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Purification: The PKC isoform is purified using affinity chromatography (e.g., GST-tag or His-tag), followed by ion-exchange and size-exclusion chromatography to achieve high purity.

In Vitro Kinase Activity Assay

This assay measures the ability of the peptide to inhibit the catalytic activity of a specific PKC isoform.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified PKC isoform, a suitable substrate (e.g., myelin basic protein or a synthetic peptide substrate like [Ser25] Protein Kinase C (19-31)), ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., Ca²⁺, diacylglycerol, phospholipids).

-

Inhibitor Addition: The PKC (19-31) peptide or other inhibitors are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: The reaction is stopped, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose paper.

-

Quantification: The amount of phosphorylated substrate is quantified using a scintillation counter (for radiolabeled ATP) or by other detection methods (e.g., fluorescence or colorimetry).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Binding Assay (e.g., GST Pull-Down)

This assay determines the direct physical interaction between the peptide and a PKC isoform.

Methodology:

-

Immobilization: A GST-fusion protein of the peptide of interest (e.g., GST-ZIP) is immobilized on glutathione-Sepharose beads.

-

Incubation: The immobilized peptide is incubated with the purified recombinant PKC isoform.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Detection: The eluted proteins are separated by SDS-PAGE and the presence of the PKC isoform is detected by Western blotting using an isoform-specific antibody.

Signaling Pathways and Mechanisms of Inhibition

The promiscuous nature of PKC (19-31) and related pseudosubstrate inhibitors has significant implications for their use in dissecting PKC signaling. These peptides can interfere with the signaling pathways of conventional, novel, and atypical PKC isoforms.

General Mechanism of Pseudosubstrate Inhibition

PKC isoforms are maintained in an inactive state by an intramolecular interaction where the pseudosubstrate domain binds to the active site, preventing substrate phosphorylation. Pseudosubstrate inhibitor peptides mimic this autoinhibitory mechanism by competing with cellular substrates for binding to the active site.

Mechanism of Pseudosubstrate Inhibition of PKC.

Signaling Pathways of PKC Isoform Subfamilies

The different subfamilies of PKC are activated by distinct upstream signals and, in turn, regulate a variety of downstream pathways.

Conventional PKC (cPKC) Signaling: cPKCs are activated by diacylglycerol (DAG) and Ca²⁺. They play roles in processes like cell proliferation and gene expression.

Conventional PKC Signaling Pathway and Inhibition.

Novel PKC (nPKC) Signaling: nPKCs are activated by DAG but are independent of Ca²⁺. They are involved in cell survival and apoptosis.

Novel PKC Signaling Pathway and Inhibition.

Atypical PKC (aPKC) Signaling: aPKCs are independent of both DAG and Ca²⁺ for their activation. They are key players in cell polarity and survival signaling, often acting downstream of PI 3-kinase.

Atypical PKC Signaling Pathway and Inhibition.

Experimental Workflow for Assessing Peptide Inhibition

A typical workflow for characterizing the inhibitory potential of a peptide like PKC (19-31) is outlined below.

Experimental Workflow for Peptide Inhibitor Characterization.

Conclusion and Future Directions

The PKC (19-31) peptide and its counterparts, while valuable as research tools, are not the highly selective inhibitors they were once considered. Their promiscuous binding to and inhibition of multiple PKC isoforms across all subfamilies necessitates careful interpretation of experimental results. The broad-spectrum action of these peptides may contribute to their potent biological effects, but it also complicates their use in dissecting the specific roles of individual PKC isoforms.

For drug development professionals, the non-selectivity of these pseudosubstrate peptides highlights the challenges in designing isoform-specific PKC modulators. Future efforts should focus on developing novel inhibitory strategies that target unique structural features of individual PKC isoforms outside of the highly conserved active site. The development of allosteric inhibitors or compounds that disrupt isoform-specific protein-protein interactions may provide a more promising path toward achieving the desired selectivity for therapeutic applications.

References

- 1. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Landscape of Protein Kinase C (19-31): A Technical Guide to Cellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central players in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis. The diverse functions of the various PKC isoforms are intricately linked to their specific subcellular localizations, which are tightly controlled by a complex interplay of second messengers, protein-protein interactions, and post-translational modifications. A key regulatory element in many PKC isoforms is the pseudosubstrate region, encompassing amino acids 19-31. This region acts as an intramolecular inhibitor, maintaining the enzyme in an inactive state. Upon cellular stimulation, conformational changes release the pseudosubstrate, leading to PKC activation and its translocation to specific cellular compartments where it engages with its substrates.

This in-depth technical guide provides a comprehensive overview of the cellular localization of Protein Kinase C, with a particular focus on the significance of the 19-31 pseudosubstrate region. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data on PKC distribution, and visual representations of the underlying signaling pathways and experimental workflows.

The Pseudosubstrate Region (19-31): A Gatekeeper of PKC Activity and Localization

The amino acid sequence between residues 19 and 36 of many PKC isoforms mimics a substrate phosphorylation site but lacks a phosphorylatable residue. This "pseudosubstrate" region, which includes the 19-31 segment, occupies the active site of the kinase, thereby autoinhibiting its function in the basal state.[1][2] Synthetic peptides corresponding to this region, such as PKC(19-31), are widely used as specific inhibitors to probe PKC function in various cellular processes.[3][4] Furthermore, a modified version of this peptide, [Ser25]PKC(19-31), where the alanine at position 25 is replaced by serine, serves as a specific substrate for in vitro kinase assays.

While primarily known for its inhibitory role, the pseudosubstrate region also contributes to the broader regulation of PKC, including its subcellular localization. The release of the pseudosubstrate from the catalytic domain is a critical step in the activation cascade, which is often coupled with the translocation of PKC from the cytosol to various cellular membranes and organelles.

Subcellular Localization of PKC Isoforms: A Dynamic Process

PKC isoforms exhibit distinct subcellular distribution patterns in resting cells and undergo dynamic translocation upon stimulation. This differential localization is a key determinant of their substrate specificity and physiological function.

In their inactive state, many conventional and novel PKC isoforms reside predominantly in the cytosol. Upon activation by second messengers such as diacylglycerol (DAG) and calcium (for conventional isoforms), they translocate to the plasma membrane. However, PKC isoforms have also been found to localize to other specific subcellular compartments, including the nucleus, mitochondria, Golgi apparatus, and endoplasmic reticulum, in response to various stimuli. Atypical PKCs, which are not activated by DAG or calcium, are often regulated by protein-protein interactions that dictate their subcellular localization.

Quantitative Distribution of PKC Isoforms

The relative distribution of PKC isoforms between cytosolic and particulate (membrane-containing) fractions can be quantified through subcellular fractionation followed by Western blotting. The data presented below summarizes findings from various studies, highlighting the diverse localization patterns of different isoforms in different cell types and conditions.

| PKC Isoform | Cell/Tissue Type | Condition | Cytosolic Fraction (%) | Particulate Fraction (%) | Reference(s) |

| Total PKC | GH3 cells | Basal (with EGTA/EDTA) | 80% | 20% | |

| Total PKC | GH3 cells | Basal (without chelators) | 20% | 80% (in lysosomal-mitochondrial and microsomal extracts) | |

| Total PKC | Mouse Kidney Cortex | Basal | 52% | 48% (Mitochondria: 12% of particulate, Brush border membrane: 3% of particulate) | |

| PKCα | Rat Left Ventricles | Basal | >50% | <50% | |

| PKCβII | Rat Left Ventricles | Basal | <50% | >50% | |

| PKCδ | Rat Left Ventricles | Basal | <50% | >50% | |

| PKCε | Rat Left Ventricles | Basal | >50% | <50% | |

| PKCζ | Rat Left Ventricles | Basal | >50% | <50% | |

| PKCγ | Limulus Neuronal Tissue | Basal | Predominantly in Membrane | Predominantly in Membrane | |

| PKCδ | Limulus Neuronal Tissue | Basal | Predominantly in Membrane | Predominantly in Membrane | |

| PKCα | Neonatal Rat Ventricular Myocytes | Normoxia | Soluble | Particulate | |

| PKCα | Neonatal Rat Ventricular Myocytes | Hypoxia (1-24h) | Decreased | Increased | |

| PKCε | Neonatal Rat Ventricular Myocytes | Normoxia | Soluble | Particulate | |

| PKCε | Neonatal Rat Ventricular Myocytes | Hypoxia (1-24h) | Decreased | Increased | |

| PKCδ | Neonatal Rat Ventricular Myocytes | Normoxia | Particulate | Soluble | |

| PKCδ | Neonatal Rat Ventricular Myocytes | Hypoxia | Increased in Soluble | Decreased in Particulate |

Experimental Protocols for Studying PKC Localization

A variety of techniques are employed to investigate the subcellular localization of PKC. The choice of method depends on the specific research question, whether it involves endogenous or overexpressed protein, and whether a static snapshot or dynamic process is being observed.

Subcellular Fractionation and Western Blotting

This biochemical method provides a quantitative measure of the distribution of a PKC isoform between different cellular compartments at a given time point.

Protocol:

-

Cell Culture and Treatment: Grow cells to the desired confluency and treat with agonists or inhibitors as required by the experimental design.

-

Cell Lysis and Homogenization:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Scrape cells into a hypotonic lysis buffer (e.g., containing Tris-HCl, MgCl2, KCl, and protease/phosphatase inhibitors).

-

Allow cells to swell on ice.

-

Homogenize the cell suspension using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the microsomal/particulate fraction (pellet).

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each fraction in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the PKC isoform of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and particulate fractions using densitometry software. Express the amount in each fraction as a percentage of the total. Loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for plasma membrane) should be used to ensure equal loading and assess the purity of the fractions.

Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of a PKC isoform within fixed cells, providing spatial information.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips to an appropriate density.

-

Treat cells with stimuli as required.

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with a buffer containing a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

-

Blocking:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the specific PKC isoform in the blocking buffer.

-

Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Analyze the images to determine the subcellular localization of the PKC isoform. The translocation can be quantified by measuring the fluorescence intensity in different cellular compartments (e.g., cytoplasm vs. plasma membrane or nucleus).

-

Live-Cell Imaging with GFP-Tagged PKC

This powerful technique enables the visualization of PKC translocation in real-time in living cells, providing dynamic information about the process.

Protocol:

-

Plasmid Construction and Transfection:

-

Clone the cDNA of the PKC isoform of interest into a mammalian expression vector that allows for fusion with a fluorescent protein, such as Green Fluorescent Protein (GFP), at the N- or C-terminus.

-

Transfect the plasmid into the desired cell line using a suitable transfection reagent.

-

-

Cell Culture and Imaging:

-

Plate the transfected cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Use a confocal or spinning-disk microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.

-

-

Stimulation and Time-Lapse Imaging:

-

Acquire baseline images of the GFP-PKC fusion protein localization in resting cells.

-

Add the stimulus (e.g., phorbol ester, calcium ionophore, or a specific agonist) directly to the imaging dish.

-

Acquire a time-lapse series of images to capture the translocation of the GFP-PKC fusion protein.

-

-

Data Analysis:

-

Analyze the time-lapse images to determine the kinetics and extent of translocation.

-

Quantify the change in fluorescence intensity in different cellular regions over time.

-

FRET-Based PKC Activity Reporters

Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of PKC activity in living cells, which is often coupled to its localization. These reporters typically consist of a PKC substrate peptide and a phosphopeptide-binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate by active PKC leads to a conformational change in the reporter, resulting in a change in FRET efficiency.

Protocol:

-

Transfection and Cell Culture: Transfect cells with a plasmid encoding a FRET-based PKC activity reporter (e.g., CKAR - C Kinase Activity Reporter). Culture the cells in an imaging dish as described for live-cell imaging.

-

FRET Imaging:

-

Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor.

-

-

Stimulation and Data Acquisition:

-

Acquire baseline FRET ratios in resting cells.

-

Stimulate the cells with an agonist and acquire a time-lapse series of FRET images.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission) for each time point.

-

An increase or decrease in the FRET ratio (depending on the specific reporter design) indicates an increase in PKC activity.

-

By targeting the FRET reporter to specific subcellular locations (e.g., plasma membrane, nucleus), the spatial dynamics of PKC activity can be resolved.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in PKC signaling and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathway of Conventional PKC Activation and Translocation

Caption: Activation and translocation pathway of conventional PKC (cPKC).

Experimental Workflow for Analyzing PKC Translocation

Caption: Workflow for investigating the cellular localization of PKC.

Conclusion and Future Directions

The cellular localization of Protein Kinase C is a critical determinant of its function, and the pseudosubstrate region (19-31) plays a pivotal role in regulating this process. The dynamic translocation of PKC isoforms to specific subcellular compartments ensures the precise phosphorylation of their respective substrates, thereby orchestrating a wide array of cellular responses.

The methodologies outlined in this guide provide a robust toolkit for researchers to investigate the intricate details of PKC localization. From the quantitative data obtained through subcellular fractionation to the spatiotemporal dynamics revealed by live-cell imaging, each technique offers unique insights into the regulation of this important kinase family.

For drug development professionals, a deep understanding of the mechanisms governing PKC isoform-specific localization is paramount. Targeting the translocation of a particular isoform, rather than its catalytic activity directly, may offer a more specific and less toxic therapeutic strategy for diseases driven by aberrant PKC signaling, such as cancer and cardiovascular disorders. Future research will likely focus on developing novel probes and high-throughput screening methods to identify small molecules that can modulate the subcellular localization of specific PKC isoforms, opening new avenues for therapeutic intervention.

References

- 1. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Direct visualization of the translocation of the gamma-subspecies of protein kinase C in living cells using fusion proteins with green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synentec.com [synentec.com]

Downstream Targets of Protein Kinase C: A Technical Guide for Researchers

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of signal transduction pathways, governing processes from cell proliferation and differentiation to apoptosis and cytoskeletal organization. The activity of PKC is tightly regulated, in part by an internal pseudosubstrate sequence which maintains the enzyme in an inactive conformation. A synthetic peptide corresponding to this region, PKC(19-31), acts as a potent and specific competitive inhibitor, making it a valuable tool for elucidating the downstream effects of PKC activity. Understanding the substrates phosphorylated by PKC is critical for dissecting its complex biological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of key downstream targets affected by PKC, methodologies for their identification, and the signaling pathways they modulate.

Introduction to Protein Kinase C and Pseudosubstrate Inhibition

The Protein Kinase C (PKC) family comprises at least ten isoforms, broadly categorized into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs: α, βI, βII, γ): Require diacylglycerol (DAG), phospholipids, and Ca²⁺ for activation.